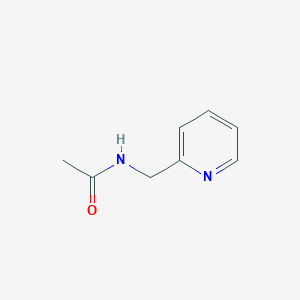

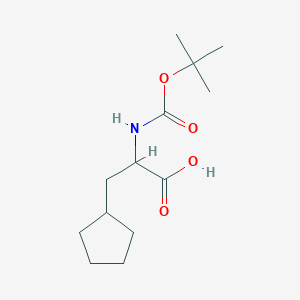

Boc-β-环戊基-DL-丙氨酸

描述

Boc-beta-cyclopentyl-DL-alanine is a derivative of the amino acid alanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This chemical modification is commonly used in peptide synthesis to protect the amino group from unwanted reactions. The Boc group can be removed under acidic conditions, allowing for the amino group to participate in subsequent peptide bond formation.

Synthesis Analysis

The synthesis of Boc-protected amino acids and peptides typically involves the formation of a mixed anhydride intermediate, which is then reacted with an amino acid or peptide component. For example, the synthesis of Boc-L-Asn-L-Pro-OBzl, a related dipeptide, was performed using isobutylchloroformate, Boc-L-asparagine, and HCl.L-proline-OBzl. This reaction resulted in a protected dipeptide that crystallized with methanol in the crystal structure .

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids and peptides can be determined through crystallography. In the case of Boc-L-Asn-L-Pro-OBzl, the crystal structure revealed an extended conformation with the Asn-Pro peptide bond in the trans configuration. Intermolecular hydrogen bonding was observed between the methanol and the Asn side chain, as well as between the peptide backbone and the Asn side chain .

Chemical Reactions Analysis

Boc-protected amino acids and peptides can undergo various chemical reactions, particularly those involved in peptide bond formation. The Boc group itself is stable under basic conditions but can be removed under acidic conditions to expose the amino group for further reaction. A side reaction observed during the synthesis of Boc-L-Asn-L-Pro-OBzl was the dehydration of the Asn side chain, leading to the formation of a beta-cyano-L-alanine derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids and peptides are influenced by their molecular structure. For instance, the crystallographic data for Boc-L-Asn-L-Pro-OBzl indicates a monoclinic crystal system with specific unit cell dimensions and a calculated density. The presence of solvent molecules, such as methanol, can also affect the crystallization and the overall properties of the compound .

While the provided data does not include specific information on Boc-beta-cyclopentyl-DL-alanine, the analysis of related compounds such as Boc-L-Asn-L-Pro-OBzl provides insight into the typical synthesis, structure, and properties of Boc-protected amino acids and peptides.

科学研究应用

1. 肽的形成和淀粉样蛋白聚集

Boc-β-环戊基-DL-丙氨酸已在肽形成和淀粉样蛋白聚集的背景下得到研究。研究表明,含有该化合物的肽可以形成β-折叠结构,这是神经退行性疾病引起淀粉样蛋白聚集的特征。这在一个研究中得到证明,其中含有β-丙氨酸的模型三肽通过分子间相互作用形成了一个无限平行的β-折叠结构,显示出淀粉样蛋白聚集典型的纤维状形态 (Maji、Drew 和 Banerjee,2001 年)。

2. 合成具有修饰氨基酸的肽

另一个应用是合成具有修饰氨基酸的肽。例如,已合成了用叔丁氧羰基 (t-BOC) 基团保护的 DL-丙氨酸衍生物的肽,用于各种目的。这些修饰肽在生化研究中得到应用,并可能是治疗用途的潜在候选者 (Doel、Jones 和 Walker,1974 年)。

3. 糖缀合物的构建

在固体支持物上使用 Boc-β-环戊基-DL-丙氨酸构建糖缀合物是另一项重要的应用。这种方法在糖生物学应用中至关重要,其中合成糖簇模拟天然存在的碳水化合物配体。这些糖缀合物在理解和操纵生物系统中的碳水化合物结合方面具有潜在用途 (Katajisto 等人,2002 年)。

4. 开发用于 RNA 传递的阳离子聚合物

在聚合物化学领域,Boc-β-环戊基-DL-丙氨酸已用于开发阳离子甲基丙烯酸酯聚合物。这些含有氨基酸部分的聚合物在小干扰 RNA 的递送中得到应用,这对于基因沉默和治疗干预至关重要 (Kumar、Roy 和 De,2012 年)。

5. 自组装成纳米棒

含有 Boc-β-环戊基-DL-丙氨酸的肽自组装成纳米棒等纳米结构是另一个有趣的应用。此类结构在纳米技术和材料科学中具有潜在应用。例如,一项研究表明,含有该化合物的非环四肽自组装成一个连续的氢键超分子螺旋,导致形成多分散纳米棒 (Haldar 等人,2003 年)。

作用机制

Target of Action

As a derivative of the amino acid alanine, it may interact with proteins or enzymes that recognize or process alanine .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets. The Boc (tert-butoxycarbonyl) group in Boc-beta-cyclopentyl-DL-alanine is a protective group used in organic synthesis . It protects the amino functions during the synthesis of multifunctional targets . The cyclopentyl group may also influence the compound’s interaction with its targets, potentially altering their function or activity .

Biochemical Pathways

Given its structure, it may be involved in pathways related to protein synthesis or metabolism, where amino acids and their derivatives play crucial roles .

Pharmacokinetics

Like other amino acid derivatives, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of Boc-beta-cyclopentyl-DL-alanine’s action are largely dependent on its targets and the biochemical pathways it affects. As a protective group, the Boc group can prevent unwanted reactions at the amino site, ensuring the correct synthesis of the desired compound .

Action Environment

The action, efficacy, and stability of Boc-beta-cyclopentyl-DL-alanine can be influenced by various environmental factors. For instance, temperature and pH can affect the stability of the Boc group . Furthermore, the presence of other compounds or substances in the environment can also impact the compound’s action and efficacy .

属性

IUPAC Name |

3-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTWGGHVJJRREA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301169341 | |

| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301169341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-beta-cyclopentyl-DL-alanine | |

CAS RN |

401514-71-4 | |

| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401514-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301169341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Trifluoromethoxy)phenyl]propanedial](/img/structure/B1335825.png)

![2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1335854.png)

![1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole](/img/structure/B1335862.png)